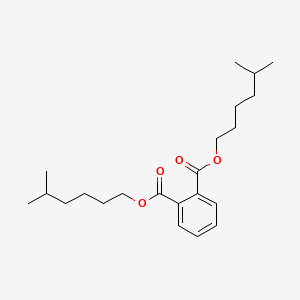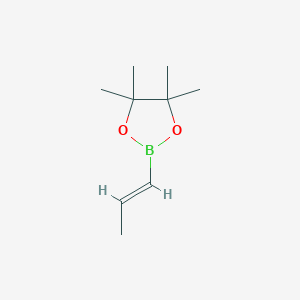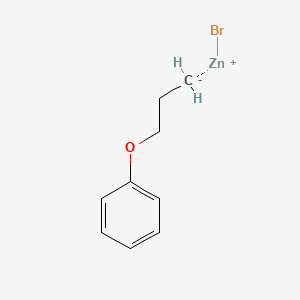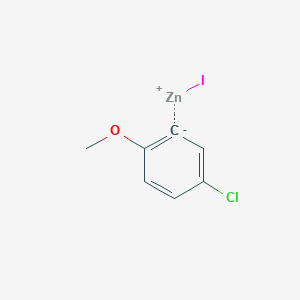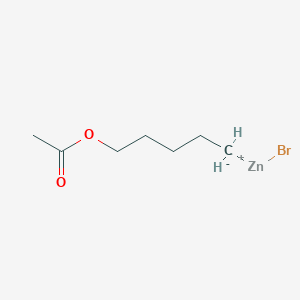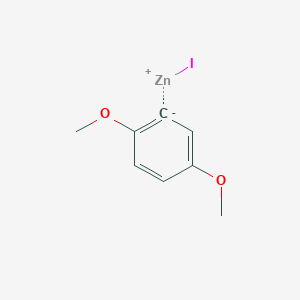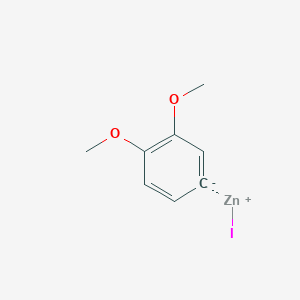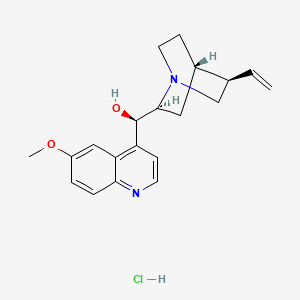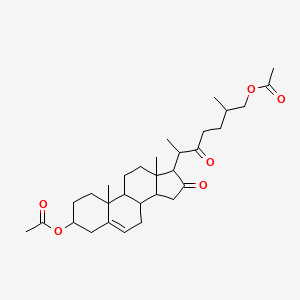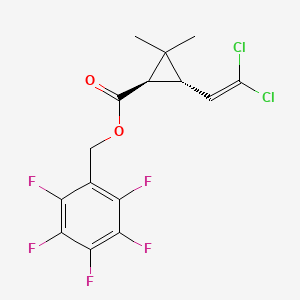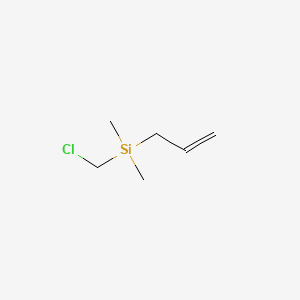
Allyl(chloromethyl)dimethylsilane
Overview
Description
Allyl(chloromethyl)dimethylsilane is a useful intermediate for the preparation of α-silyl alcohols, ethers, and amines . It has been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates), which are useful synthons for organosilicon polymers .
Molecular Structure Analysis
The linear formula of Allyl(chloromethyl)dimethylsilane is H2C=CHCH2Si(CH3)2CH2Cl . Its molecular weight is 148.71 .Chemical Reactions Analysis
Allyl(chloromethyl)dimethylsilane reacts with N,N-dichloroarenesulfonamides to give chloroamination products . It has also been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates) .Physical And Chemical Properties Analysis
Allyl(chloromethyl)dimethylsilane has a refractive index of n20/D 1.449 (lit.), a boiling point of 63-66 °C/50 mmHg (lit.), and a density of 0.907 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Organosilicon Polymers
Allyl(chloromethyl)dimethylsilane can be used in the preparation of phenylene bis (silanediyl triflates), which are useful synthons for organosilicon polymers .
Silylation of Silicic Acid
This compound has been used in the silylation of silicic acid . Silylation is a process that involves the introduction of a silicon-containing group into a molecule, which can enhance the stability and volatility of the compound.
Synthesis of Cyclo-1,1’,4,4’-bis
Allyl(chloromethyl)dimethylsilane has been used in the synthesis of cyclo-1,1’,4,4’-bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene . This compound could have potential applications in the field of materials science.
Construction of 3–7-membered Rings
Allylsilanes, a group of compounds to which Allyl(chloromethyl)dimethylsilane belongs, are actively used in organic synthesis for the construction of 3–7-membered rings as a result of desilylation of oxoallylsilanes .
Safety and Hazards
Mechanism of Action
Target of Action
Allyl(chloromethyl)dimethylsilane is a versatile reagent used in organic synthesis. Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions . The compound’s active chlorine atom makes it particularly reactive towards nucleophiles .
Mode of Action
The mode of action of Allyl(chloromethyl)dimethylsilane involves its interaction with other organic compounds through nucleophilic substitution reactions . The presence of the active chlorine atom in the molecule allows it to react with various nucleophiles, leading to the formation of new compounds .
Biochemical Pathways
Allyl(chloromethyl)dimethylsilane is primarily used in the synthesis of other organic compounds . It participates in reactions that lead to the formation of new carbon-silicon bonds, contributing to the synthesis of organosilicon polymers . It’s also used in the silylation of silicic acid .
Pharmacokinetics
Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) can influence its behavior in a chemical reaction .
Result of Action
The result of Allyl(chloromethyl)dimethylsilane’s action is the formation of new organic compounds. For example, it has been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene and in the O-silylation of phenyl sulfones .
Action Environment
The action of Allyl(chloromethyl)dimethylsilane can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a well-ventilated place and its container should be kept tightly closed . It’s also flammable, so it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
properties
IUPAC Name |
chloromethyl-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHLOVCFFWGSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339494 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl(chloromethyl)dimethylsilane | |
CAS RN |
33558-75-7, 75422-66-1 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




